molecular formula C6H8BrNO B15235760 (R)-1-(5-Bromofuran-2-YL)ethan-1-amine

(R)-1-(5-Bromofuran-2-YL)ethan-1-amine

Katalognummer: B15235760
Molekulargewicht: 190.04 g/mol
InChI-Schlüssel: OCIQPHWLYHBYNK-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Bromofuran-2-YL)ethan-1-amine is an organic compound that belongs to the class of amines It features a brominated furan ring attached to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves the bromination of a furan derivative followed by amination. One common method starts with the bromination of furan to produce 5-bromofuran. This intermediate is then subjected to a reaction with an appropriate amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-(5-Bromofuran-2-YL)ethan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Bromofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted ethanamines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(5-Bromofuran-2-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its amine group can form hydrogen bonds with biological molecules, facilitating studies on molecular recognition and binding affinity.

Medicine

In medicinal chemistry, ®-1-(5-Bromofuran-2-YL)ethan-1-amine is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Wirkmechanismus

The mechanism of action of ®-1-(5-Bromofuran-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(5-Chlorofuran-2-YL)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(5-Iodofuran-2-YL)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.

    ®-1-(5-Methylfuran-2-YL)ethan-1-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

®-1-(5-Bromofuran-2-YL)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents, making this compound valuable for certain applications.

Eigenschaften

Molekularformel

C6H8BrNO

Molekulargewicht

190.04 g/mol

IUPAC-Name

(1R)-1-(5-bromofuran-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1

InChI-Schlüssel

OCIQPHWLYHBYNK-SCSAIBSYSA-N

Isomerische SMILES

C[C@H](C1=CC=C(O1)Br)N

Kanonische SMILES

CC(C1=CC=C(O1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.